

Validating the Structure of Synthetic **trans-2-Tridecen-1-ol**: A Spectroscopic Comparison

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Compound of Interest

Compound Name: *trans-2-Tridecen-1-ol*

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For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized molecule is paramount. This guide provides a comprehensive comparison of the spectroscopic data for synthetic **trans-2-Tridecen-1-ol** against its expected literature values and its isomers, *cis-2-Tridecen-1-ol* and *12-Tridecen-1-ol*. Detailed experimental protocols and data presented in clear, tabular formats support the validation process.

The correct identification of **trans-2-Tridecen-1-ol**, a long-chain unsaturated alcohol, is critical in various research applications, including its potential use as a biochemical reagent.^[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure. This guide will walk through the interpretation of the spectral data to confirm the *trans* configuration of the double bond at the C2 position and the overall molecular integrity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of synthetic **trans-2-Tridecen-1-ol** and its *cis* and positional isomers.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

Assignment	Synthetic trans-2-Tridecen-1-ol (Expected)	cis-2-Tridecen-1-ol (Literature)	12-Tridecen-1-ol (Literature)
H-1	~4.08 ppm (d, J=~5.0 Hz)	~4.18 ppm (d, J=~6.5 Hz)	~3.64 ppm (t, J=6.6 Hz)
H-2	~5.68 ppm (dt, J=~15.0, 6.0 Hz)	~5.55 ppm (dt, J=~11.0, 7.0 Hz)	-
H-3	~5.59 ppm (dt, J=~15.0, 7.0 Hz)	~5.65 ppm (dt, J=~11.0, 7.5 Hz)	-
-CH ₂ - (chain)	~1.20-1.40 ppm (m)	~1.20-1.40 ppm (m)	~1.25-1.63 ppm (m)
-CH ₃	~0.88 ppm (t, J=~7.0 Hz)	~0.88 ppm (t, J=~7.0 Hz)	~0.95 ppm (d, J=6.4 Hz)
-OH	Variable	Variable	Variable

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment	Synthetic trans-2-Tridecen-1-ol (Expected)	cis-2-Tridecen-1-ol (Literature)	12-Tridecen-1-ol (Literature)
C-1	~63.8 ppm	~58.5 ppm	~62.9 ppm
C-2	~129.5 ppm	~128.7 ppm	-
C-3	~133.0 ppm	~131.5 ppm	-
C-4 to C-12	~22.7-32.5 ppm	~22.7-32.0 ppm	~25.7-37.5 ppm
C-13	~14.1 ppm	~14.1 ppm	~22.4 ppm

Table 3: IR and Mass Spectrometry Data

Spectroscopic Feature	Synthetic trans-2-Tridecen-1-ol	cis-2-Tridecen-1-ol	12-Tridecen-1-ol
IR: $\nu(\text{O-H})$ (cm^{-1})	~3330 (broad)	~3330 (broad)	~3330 (broad)
IR: $\nu(\text{C-H})$ (cm^{-1})	~2920, ~2850	~2920, ~2850	~2925, ~2855
IR: $\nu(\text{C=C})$ (cm^{-1})	~1670 (weak)	~1655 (weak)	~1640 (weak)
IR: $\delta(\text{=C-H})$ (cm^{-1})	~965 (strong)	~720 (strong)	~910, ~990
MS (m/z): $[\text{M}]^+$	198	198	198
MS: Key Fragments	180, 165, 151, 137, 123, 109, 95, 81, 67, 55, 41	180, 165, 151, 137, 123, 109, 95, 81, 67, 55, 41	180, 165, 151, 137, 123, 109, 95, 81, 67, 55, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Concentration: Approximately 10 mg of the sample in 0.7 mL of solvent.
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 8223.685 Hz
- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038.461 Hz
- Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

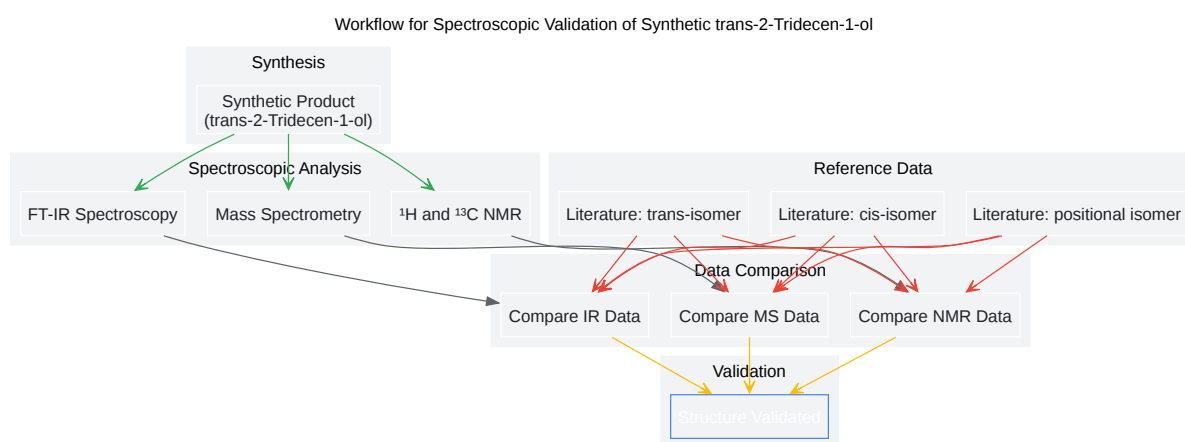
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
- Measurement Range: 4000-600 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Data Acquisition: 16 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)

- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μm).
- Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at a rate of 10°C/min, and held for 10 min.
- Mass Range: m/z 40-550.

Visualization of the Validation Workflow

The logical flow for validating the structure of synthetic **trans-2-Tridecen-1-ol** is depicted in the following diagram.



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References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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